![molecular formula C14H9Cl2F3N2O B5545042 N-(4-chlorophenyl)-N'-[2-chloro-4-(trifluoromethyl)phenyl]urea](/img/structure/B5545042.png)

N-(4-chlorophenyl)-N'-[2-chloro-4-(trifluoromethyl)phenyl]urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

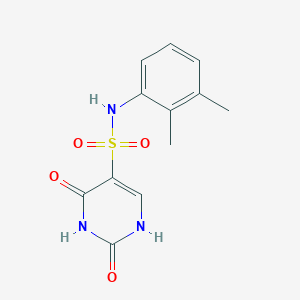

The synthesis of N-(4-chlorophenyl)-N'-[2-chloro-4-(trifluoromethyl)phenyl]urea derivatives has been explored through one-pot reactions involving 4-chloro-3-trifluoromethylaniline, triphosgen, and substituted aniline. These methods yield products with high purity and in significant overall yield, demonstrating the efficiency of the synthetic routes for these compounds (Liu He-qin, 2010); (Yan Feng-mei, Liu He-qin, 2009).

Molecular Structure Analysis

Chemical Reactions and Properties

Chemical reactions involving urea derivatives are versatile, demonstrating the ability to undergo N-chlorination efficiently. This versatility opens pathways for further functionalization and application of these compounds in various chemical reactions, showcasing their potential as intermediates in synthetic chemistry (M. Sathe, H. N. Karade, M. P. Kaushik, 2007).

Physical Properties Analysis

The crystal structure studies of related urea derivatives provide insights into the physical properties of these compounds, such as molecular conformation, hydrogen bonding, and crystal packing. These analyses reveal the stability and solid-state arrangements of urea derivatives, contributing to a better understanding of their physical characteristics (Shengjiao Yan, Chao Huang, Yan-Mei Li, Yu Yan, Jun Lin, 2008).

Aplicaciones Científicas De Investigación

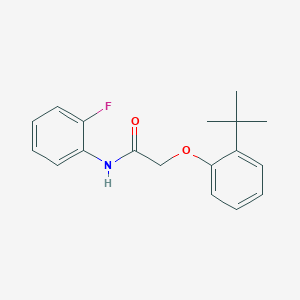

Environmental Impact and Analysis

- Triclocarban's Environmental Presence : Triclocarban, a compound structurally related to N-(4-chlorophenyl)-N'-[2-chloro-4-(trifluoromethyl)phenyl]urea, has been extensively used as an antibacterial additive in personal care products. A study by Halden and Paull (2004) introduced a liquid chromatography-electrospray ionization mass spectrometry method for determining triclocarban concentrations in aquatic environments. This study highlighted triclocarban as a frequent but underreported contaminant in U.S. water resources, suggesting its environmental fate and behavior deserve further scrutiny (Halden & Paull, 2004).

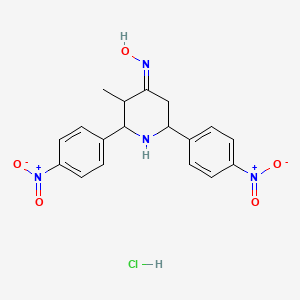

Biological and Medical Research

- In vitro Anti-Cancer Potential : N,N'-Diarylureas, including derivatives of N-(4-chlorophenyl)-N'-[2-chloro-4-(trifluoromethyl)phenyl]urea, were identified as potent activators of the eIF2α kinase heme-regulated inhibitor. These compounds inhibit cancer cell proliferation by reducing the abundance of the eIF2·GTP·tRNA(i)(Met) ternary complex, suggesting potential as anti-cancer agents (Denoyelle et al., 2012).

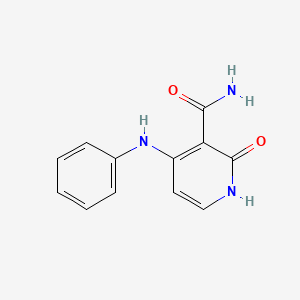

Agricultural Applications

- Insecticidal Activity : Compounds related to N-(4-chlorophenyl)-N'-[2-chloro-4-(trifluoromethyl)phenyl]urea, such as 1-(4-chlorophenyl)-3-(2,6-dichlorobenzoyl)-urea and its analogs, represent a new class of insecticides. Their mechanism involves interference with cuticle deposition, showcasing a novel mode of action for insect control with expected safety towards mammals (Mulder & Gijswijt, 1973).

Propiedades

IUPAC Name |

1-(4-chlorophenyl)-3-[2-chloro-4-(trifluoromethyl)phenyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Cl2F3N2O/c15-9-2-4-10(5-3-9)20-13(22)21-12-6-1-8(7-11(12)16)14(17,18)19/h1-7H,(H2,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGNZEECMEQDMCC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)NC2=C(C=C(C=C2)C(F)(F)F)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl2F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-chlorophenyl){[2-chloro-4-(trifluoromethyl)phenyl]amino}carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(3-chlorophenyl)-3-oxo-1-piperazinyl]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5544960.png)

![4-chloro-N-{[(2-ethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5544971.png)

![3-[(6-methyl-3-pyridazinyl)oxy]-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B5544975.png)

![2-methyl-4-[4-({4-[(3-methyl-2-pyridinyl)methyl]-1-piperazinyl}methyl)phenyl]-2-butanol](/img/structure/B5544997.png)

![6-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5544998.png)

![2-[(1-methyl-1H-imidazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5544999.png)

![3-(3-fluoro-4-methoxyphenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5545003.png)

![(1S*,5R*)-6-(cyclopropylmethyl)-3-[(5-ethyl-3-thienyl)carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5545011.png)

![N-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5545035.png)